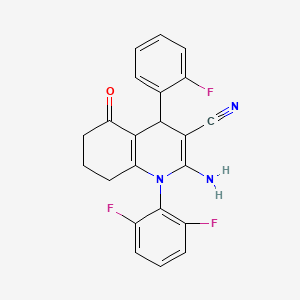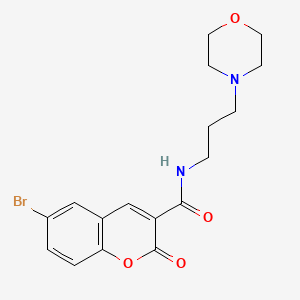![molecular formula C23H19NO6 B15006110 1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrrolone core, and various functional groups, making it a molecule of interest in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the other functional groups through a series of reactions such as Friedel-Crafts acylation, reduction, and cyclization. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions that can be easily scaled up. Continuous flow chemistry and other modern techniques may be employed to enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols .
科学的研究の応用
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(E)-1-(5-(HYDROXYMETHYL) FURAN-2-YL)-4,4-DIMETHYLPENT-1-EN-3-ONE: A furan derivative with similar structural features but different functional groups.
4-HYDROXY-2,5-DIMETHYL-3(2H)-FURANONE: Another furan derivative known for its aroma properties.
Uniqueness
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and structural complexity.
特性
分子式 |
C23H19NO6 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19NO6/c1-29-17-9-7-14(8-10-17)21(26)19-20(15-4-2-5-16(25)12-15)24(23(28)22(19)27)13-18-6-3-11-30-18/h2-12,20,25-26H,13H2,1H3/b21-19- |
InChIキー |
PPNVKGDJWISGKM-VZCXRCSSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)O)/O |
正規SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)

![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)

![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
